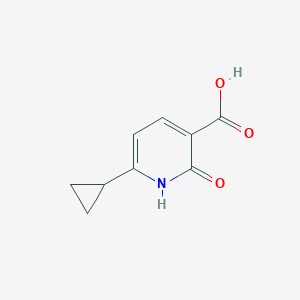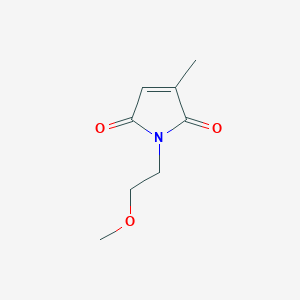
1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, or 2-ME-MPD, is a synthetic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of pyrrole and is composed of two methyl groups, two methoxyethyl groups, and a dihydro-1H-pyrrole-2,5-dione moiety. Due to its unique structure, 2-ME-MPD has been studied for its potential applications in a variety of laboratory experiments.
Applications De Recherche Scientifique
Electron Transport Layer in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte featuring a diketopyrrolopyrrole (DPP) backbone, suitable as an electron transport layer in inverted polymer solar cells, demonstrates enhanced power conversion efficiency due to its high conductivity and electron mobility. The unique structure facilitates electron extraction and reduces exciton recombination, significantly improving device performance (Hu et al., 2015).
Corrosion Inhibition
Derivatives of 1H-pyrrole-2,5-dione, specifically 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been identified as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid medium. Their corrosion inhibition effectiveness increases with concentration, showcasing their potential in protecting metal surfaces from acidic corrosion (Zarrouk et al., 2015).
Photoluminescent Materials
Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized, exhibiting promising photophysical properties for applications in organic optoelectronic materials and biological systems. Their strong fluorescence and increased water solubility under alkaline conditions suggest potential uses as acid-base indicators and in the development of novel photoluminescent polymers (Zhang et al., 2014).
Fungicidal Activity
Novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety have been synthesized, demonstrating visible fungicidal activity against various plant pathogens. These findings highlight the potential of incorporating 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione derivatives into agricultural fungicides to protect crops from fungal diseases (Guihua et al., 2014).
Antimicrobial Activity
Research into the interaction of substituted 4-acylpyrrolin-2-ones with primary amines has led to the development of compounds with noted antimicrobial activities. These compounds, derived from 1-(2-methoxyethyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones, exhibit promising potential in the development of new antimicrobial agents, showcasing the diverse applicability of 1H-pyrrole-2,5-dione derivatives in pharmaceutical research (Gein et al., 2009).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-5-7(10)9(8(6)11)3-4-12-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDXASGUVNLEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)
![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1517409.png)
![1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1517410.png)

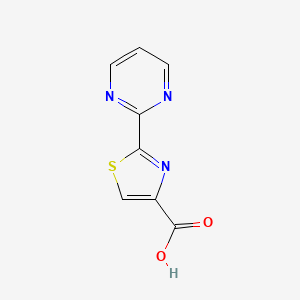

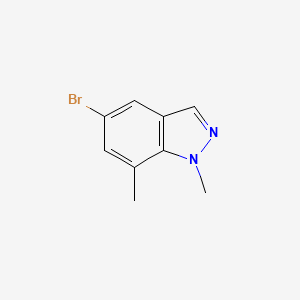
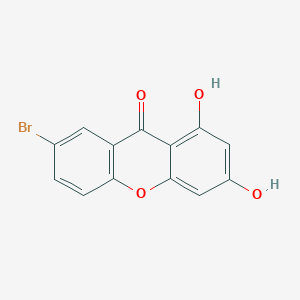

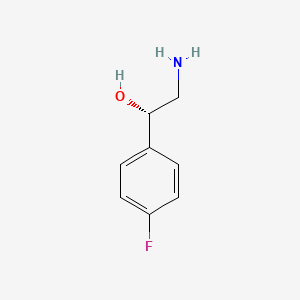
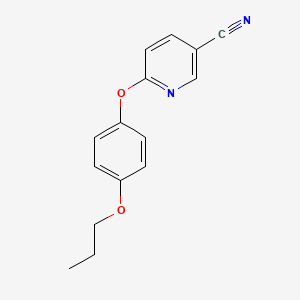

![7-Bromo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
